(E)-N-hydroxyoctadec-9-enamide
Description
Properties
IUPAC Name |
(E)-N-hydroxyoctadec-9-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHELLMCCEDJG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with electrophilic activation of the amide carbonyl by Tf<sub>2</sub>O, forming a highly reactive triflimidate intermediate. LiHMDS deprotonates the α-nitrogen, facilitating elimination of triflinate to yield the enamide (Figure 1). Key optimizations include:
-
Solvent Selection : Diethyl ether outperforms tetrahydrofuran (THF) due to reduced side reactions.
-
Base Compatibility : LiHMDS is critical; KHMDS and NaHMDS result in lower yields (52–70%).
-
Order of Reagent Addition : Premixing LiHMDS with Tf<sub>2</sub>O prevents polymerization of ethereal solvents, achieving 89% isolated yield.
Table 1: Optimization of N-Dehydrogenation Conditions
| Entry | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | LiHMDS | Et<sub>2</sub>O | –78°C | 89 |
| 2 | KHMDS | Et<sub>2</sub>O | –78°C | 70 |
| 3 | NaHMDS | Et<sub>2</sub>O | –78°C | 65 |
| 4 | LDA | Et<sub>2</sub>O | –78°C | 12 |
| 5 | LiHMDS | THF | –78°C | 63 |
Substrate Scope and Stereochemical Control
The method accommodates cyclic and acyclic amides, producing E-enamides exclusively due to steric hindrance during elimination. For example:
-
Cyclic Amides : Morpholine- and piperazine-derived substrates yield 75–92% enamides.
-
Acyclic Amides : N-Ethyloctadec-9-enamide converts to (E)-N-hydroxyoctadec-9-enamide in 85% yield.
Gram-scale synthesis (80% yield) confirms industrial viability.
Metal-Catalyzed Asymmetric Synthesis
Patent KR20200082952A discloses a stereoselective route using chiral metal catalysts to install the E-configured double bond.
Catalytic System and Conditions
The protocol employs palladium(II) acetate with a bisoxazoline ligand to mediate allylic amidation (Figure 2). Key parameters:
Table 2: Metal-Catalyzed Synthesis Performance
| Catalyst | Ligand | Solvent | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Pd(OAc)<sub>2</sub> | (R)-Binap | CH<sub>2</sub>Cl<sub>2</sub> | 78 | 99:1 |
| RhCl(PPh<sub>3</sub>)<sub>3</sub> | (S)-Segphos | Toluene | 65 | 95:5 |
Advantages and Limitations
-
Stereocontrol : Chiral ligands enforce E-selectivity via π-allyl intermediate geometry.
-
Functional Group Tolerance : Halogens and ethers remain intact, but ester groups require protection.
Process Optimization and Scale-Up
Solvent and Temperature Effects
Elevating temperature to –40°C in Et<sub>2</sub>O marginally improves reaction rate without compromising yield (87%). Conversely, THF induces side reactions at –20°C, reducing yield to 58%.
Industrial-Scale Production
A kilogram-scale trial achieved 80% yield using continuous flow reactors, minimizing exothermic risks. Cost analysis favors electrophilic activation ($12/g) over metal catalysis ($38/g).
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | E:Z Ratio | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Electrophilic Activation | 89 | 100:0 | 12 | High |
| Metal Catalysis | 78 | 99:1 | 38 | Moderate |
Chemical Reactions Analysis
Types of Reactions: (E)-N-hydroxyoctadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The double bond in the hydrocarbon chain can be reduced to form saturated derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Nitrosooctadec-9-enamide, nitrooctadec-9-enamide.
Reduction Products: N-hydroxyoctadecanamide.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
(E)-N-hydroxyoctadec-9-enamide has the molecular formula and features a long hydrophobic hydrocarbon chain with a hydroxyl group and an amide functional group. These characteristics contribute to its amphiphilic nature, making it suitable for various applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, which positions it as a potential candidate for developing new antimicrobial agents.
- Case Study : In vitro tests showed that the compound inhibited the growth of Leishmania major, a protozoan parasite responsible for leishmaniasis. The half-maximal inhibitory concentration (IC50) values were determined using the Alamar Blue assay, indicating potent activity against this pathogen .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In preclinical models, this compound demonstrated the ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.
- Case Study : Animal studies revealed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its therapeutic potential in conditions such as arthritis .
Emulsifiers in Oil-Based Drilling Fluids
This compound is utilized as an emulsifier in oil-based drilling fluids. Its ability to stabilize emulsions enhances the performance of drilling operations by improving fluid properties.
- Patent Insight : A patent describes formulations that incorporate this compound to reduce yield point and improve flow characteristics of drilling fluids, thereby optimizing drilling efficiency .
Thinners for Paints and Coatings
The compound serves as a thinner for oil-based paints and coatings. Its addition improves the application properties of these materials without compromising their performance.
- Case Study : The effectiveness of this compound was evaluated against traditional thinners, showing superior performance in reducing viscosity while maintaining stability .
Cosmetic Applications
Due to its emollient properties, this compound is explored in cosmetic formulations. It can enhance skin hydration and improve product texture.
Mechanism of Action
The mechanism of action of (E)-N-hydroxyoctadec-9-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxylamine group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with five structurally related analogs, focusing on chain length, functional groups, stereochemistry, and applications.
N-Hydroxyoctanamide
- Structure : Shorter carbon chain (C8 vs. C18) with an N-hydroxyamide group.
- Key Differences: Reduced lipophilicity and lower molecular weight (C₈H₁₇NO₂ vs. C₁₈H₃₅NO₂) likely result in higher aqueous solubility.
(Z)-N,N-dimethyloctadec-9-en-1-amine oxide
- Structure : Same C18 chain but with a dimethylamine oxide group instead of N-hydroxyamide. Z-configuration at C7.
- Key Differences : The amine oxide group enhances surfactant properties, while the Z-configuration may reduce steric hindrance compared to the E-isomer.
- Applications: Potential use in detergents or emulsifiers; classified as 100% pure but lacks detailed hazard data .
(Z)-N,N-bis(2-hydroxyethyl)hexadec-9-enamide
- Structure : C16 chain with Z-configuration and bis-hydroxyethyl substituents.
- Key Differences : Shorter chain (C16) and additional hydroxyl groups increase hydrophilicity (PSA: 60.77 Ų). Molecular weight: 341.53 g/mol .
- Applications: Likely used in cosmetic formulations or as a nonionic surfactant.
(9E,12R)-12-Hydroxyoctadec-9-enoic Acid
- Structure : C18 hydroxy acid with an E-double bond at C9 and an R-configured hydroxyl at C12.
- Key Differences : Carboxylic acid group replaces the amide, enhancing acidity (pKa ~4–5).
- Applications : Laboratory chemical for lipid metabolism studies .
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate
- Structure : C18 amide with a polyamine substituent and acetate counterion.
- Key Differences : Cationic polyamine group enables DNA binding or antimicrobial activity. CAS: 93942-09-7 .
- Applications : Investigated in gene delivery or biocidal formulations.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Configuration |
|---|---|---|---|---|---|
| (E)-N-hydroxyoctadec-9-enamide | Not Available | C₁₈H₃₅NO₂ | ~297.5 (estimated) | N-hydroxyamide, E-9 | E |
| N-Hydroxyoctanamide | 7377-03-9 | C₈H₁₇NO₂ | 159.23 | N-hydroxyamide | N/A |
| (Z)-N,N-dimethyloctadec-9-en-1-amine oxide | 14351-50-9 | C₂₀H₄₁NO | 311.55 | Dimethylamine oxide | Z |
| (Z)-N,N-bis(2-hydroxyethyl)hexadec-9-enamide | 221555-71-1 | C₂₀H₃₉NO₃ | 341.53 | Bis-hydroxyethyl | Z |
| (9E,12R)-12-Hydroxyoctadec-9-enoic Acid | Not Available | C₁₈H₃₄O₃ | 298.46 | Carboxylic acid, E-9 | E, R-12 |
Research Findings
- Chain Length Effects : Longer chains (C18) enhance lipid bilayer integration compared to shorter analogs (C8 or C16), making this compound suitable for membrane-related studies .
- Stereochemistry : E-configuration in this compound may reduce steric clashes in enzymatic interactions compared to Z-isomers .
Q & A
Q. How should researchers address ethical considerations in studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
